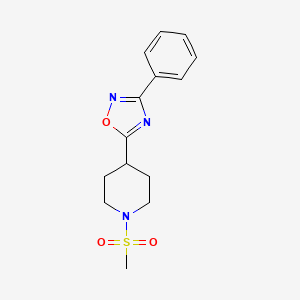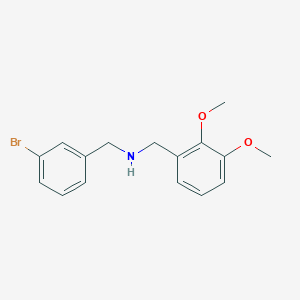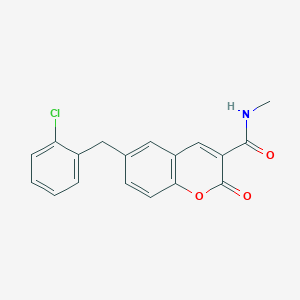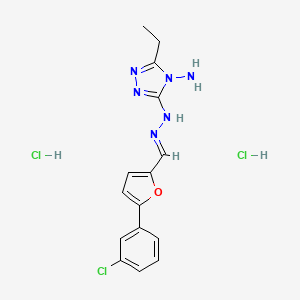![molecular formula C16H9ClFNO2 B5836812 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone, also known as CFA-NQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. This compound belongs to the family of naphthoquinones, which are known for their anti-cancer properties.
Wirkmechanismus
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone exerts its anti-cancer effects by targeting multiple pathways involved in cancer cell survival and proliferation. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, a protein that plays a critical role in cell signaling and growth. 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has also been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on non-cancerous cells. 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone is its potential as a novel anti-cancer agent. It has shown promising results in preclinical studies and has a selective toxicity towards cancer cells. However, there are limitations to its use in lab experiments. 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone is a synthetic compound that requires specific conditions for synthesis and purification. It is also relatively unstable and can degrade over time, making it difficult to store and transport.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone in more detail, including its effects on specific signaling pathways and proteins. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone in animal models before clinical trials can be conducted.
Synthesemethoden
The synthesis of 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone involves the reaction of 3-fluoroaniline with 2-chloro-3-naphthoquinone in the presence of a base catalyst. The reaction takes place in a solvent, such as ethanol or acetonitrile, at a specific temperature and for a specific duration. The product is then purified using various chromatographic techniques, such as column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has shown promising results in preclinical studies as a potential anti-cancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell survival and proliferation. 2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and melanoma.
Eigenschaften
IUPAC Name |
2-chloro-3-(3-fluoroanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-13-14(19-10-5-3-4-9(18)8-10)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYOPWCEBOMGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836735.png)


![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)

![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)






